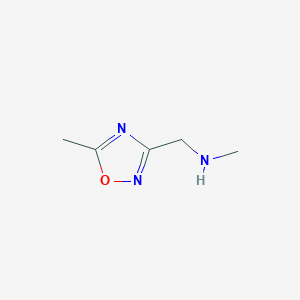

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Übersicht

Beschreibung

“N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” is a biochemical reagent with the molecular formula C5H9N3O and a molar mass of 127.14446 . It’s a compound that falls under the category of heterocyclic building blocks .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine” is a solid at room temperature . It has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel oxadiazole derivatives, including N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, have been synthesized and characterized, showing potential in various chemical applications. The synthesis process typically involves condensation reactions and is characterized using techniques like IR, H NMR, C NMR, and mass spectrometry (Vishwanathan & Gurupadayya, 2014).

Medicinal Chemistry and Drug Development

- These compounds, including N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, are being explored for their potential in medicinal chemistry. For example, some derivatives have shown cytotoxic activity against various cancer cell lines, suggesting their potential use in anti-cancer drug development (Ramazani et al., 2014).

Corrosion Inhibition

- Certain derivatives of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine have been investigated for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, suggesting their application in industrial maintenance and protection (Ammal et al., 2018).

Photophysical Properties

- The luminescence properties of related oxadiazole derivatives have been studied, indicating their potential use in optical materials and sensors. These compounds can exhibit high luminescence quantum yields, making them suitable for applications in photonics and electronics (Mikhailov et al., 2016).

Energetic Materials

- Some derivatives are being explored as insensitive energetic materials, particularly in combinations with other heterocyclic compounds. Their potential applications include propellants and explosives, where stability and controlled reactivity are crucial (Yu et al., 2017).

Antibacterial Agents

- Research has been conducted on derivatives of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their application in the development of new antibiotics (Rai et al., 2010).

Eigenschaften

IUPAC Name |

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWWBBDDWORPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652009 | |

| Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine | |

CAS RN |

1082766-58-2 | |

| Record name | N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)

![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)